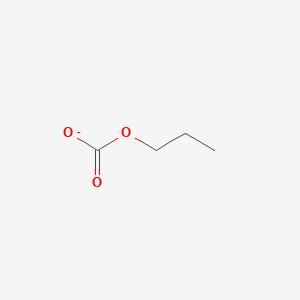
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a 3-methylbutyl group, two nitro groups, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. The process often includes nitration, alkylation, and introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the benzimidazole core.
科学的研究の応用
4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group can influence the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
類似化合物との比較
Similar Compounds
4-(3-Methylbutyl)-5,7-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group.
4-(3-Methylbutyl)-5-nitro-2-(trifluoromethyl)-1H-benzimidazole: Contains only one nitro group.
4-(3-Methylbutyl)-2-(trifluoromethyl)-1H-benzimidazole: Lacks both nitro groups.
Uniqueness
The presence of both nitro groups and the trifluoromethyl group in 4-(3-Methylbutyl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole makes it unique, providing distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
特性
CAS番号 |
60167-92-2 |
|---|---|
分子式 |
C13H13F3N4O4 |
分子量 |
346.26 g/mol |
IUPAC名 |
7-(3-methylbutyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H13F3N4O4/c1-6(2)3-4-7-8(19(21)22)5-9(20(23)24)11-10(7)17-12(18-11)13(14,15)16/h5-6H,3-4H2,1-2H3,(H,17,18) |
InChIキー |
ODGLJEMRTVPNKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
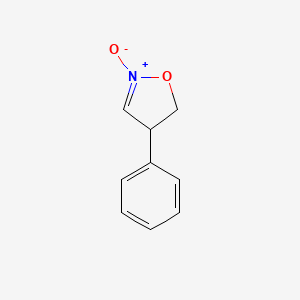
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)

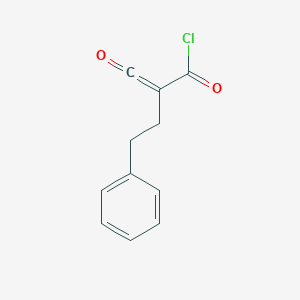

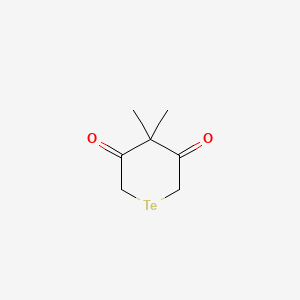
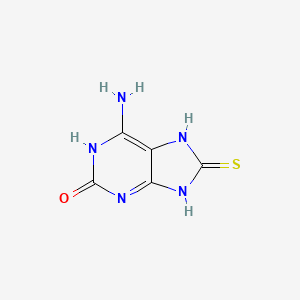
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
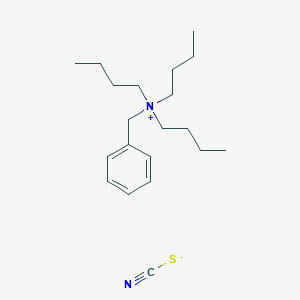
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)
